molecular formula C16H11N3O2 B2395037 N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)but-2-ynamide CAS No. 2097930-88-4

N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)but-2-ynamide

Cat. No. B2395037
CAS RN: 2097930-88-4
M. Wt: 277.283
InChI Key: TVKOGUJAKZLUJQ-UHFFFAOYSA-N
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Description

“N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)but-2-ynamide” is a chemical compound. It’s part of a class of compounds based on 3- (benzo [d]oxazol-2-yl)-5- (1- (piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine .


Synthesis Analysis

Oxazole is an important heterocyclic nucleus that has been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .


Molecular Structure Analysis

Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Scientific Research Applications

Synthesis and Catalysis

Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

A novel strategy employing phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation has enabled the synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides. This approach facilitates the construction of the 1,2,4-triazolo[1,5-a]pyridine skeleton through direct metal-free oxidative N-N bond formation, highlighting a short reaction time and high yields (Zheng et al., 2014).

Copper-Promoted Regioselective Intermolecular Diamination

A Cu(OTf)2-mediated intermolecular diamination of ynamides under aerobic conditions has been developed to achieve facile access to 3-heterosubstituted imidazo[1,2-a]pyridines. This process is notably regioselective, leading to a single regioisomer with heterosubstitution at C3 (Dwivedi et al., 2017).

Organic Synthesis

Photocatalyzed Ortho-Alkylation of Pyridine N-Oxides

A photocatalyzed ortho-alkylation process involving pyridine N-oxide with ynamides and arylacetylenes has been demonstrated. This method yields a series of α-(2-pyridinyl) benzyl amides/ketones, showcasing pyridine N-oxide as both a redox auxiliary and radical acceptor. This mild photocatalytic process facilitates single-electron oxidation of carbon-carbon triple bonds, generating a cationic vinyl radical intermediate (Markham et al., 2019).

Iodine-Catalyzed Oxidation of Ynamides

A metal-free oxidation protocol for ynamides has been described, utilizing pyridine-N-oxides as oxidants under molecular iodine catalysis. This method diverts the reaction pathway towards dioxygenation, distinguishing it from Brønsted acid catalysis. The oxidation is rapid at room temperature and can be extended to nonactivated alkynes, such as diarylacetylenes, to produce various benzil derivatives (Kim et al., 2018).

Future Directions

Oxazole derivatives have a wide spectrum of biological activities which drew the attention of researchers round the globe to synthesize various oxazole derivatives and screen them for their various biological activities . This suggests that “N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)but-2-ynamide” and similar compounds could have potential applications in medicinal chemistry.

properties

IUPAC Name

N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c1-2-4-15(20)18-12-6-7-14-13(9-12)19-16(21-14)11-5-3-8-17-10-11/h3,5-10H,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKOGUJAKZLUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)but-2-ynamide

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